molecular formula C7H14ClN B13962240 3-(2-Chloroethyl)piperidine

3-(2-Chloroethyl)piperidine

Cat. No.: B13962240
M. Wt: 147.64 g/mol
InChI Key: CPJXEIOBCPHZGI-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)piperidine: is an organic compound with the chemical formula C7H14ClN . It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in the field of organic synthesis and serves as an intermediate and catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Chloroethyl)piperidine is typically synthesized through the reaction of 4-piperidinol and 2-chloroethanol under alkaline conditions. The product is then purified by extraction, crystallization, and further purification steps .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the use of large reactors and continuous purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloroethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as and .

    Oxidizing Agents: Like .

    Reducing Agents: Such as .

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemistry: 3-(2-Chloroethyl)piperidine is used as a reagent and catalyst in organic synthesis. It plays a crucial role in the manufacture of synthetic drugs, dyes, and other chemicals .

Biology and Medicine: In biological and medical research, this compound is used to synthesize pharmaceuticals with significant therapeutic properties. It has shown potential as an anticancer agent, particularly in the treatment of breast, prostate, colon, lung, and ovarian cancers .

Industry: Industrially, this compound is used in the production of various organic compounds containing piperidine structures, such as those with amino or alcohol groups .

Comparison with Similar Compounds

Uniqueness: 3-(2-Chloroethyl)piperidine is unique due to its specific structure, which allows it to act as an intermediate and catalyst in various organic synthesis reactions. Its ability to regulate multiple signaling pathways makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-(2-chloroethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJXEIOBCPHZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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